molecular formula C17H17ClFN3S B2984587 N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216656-22-2

N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2984587
CAS No.: 1216656-22-2
M. Wt: 349.85
InChI Key: MVWSKQREADBYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a tricyclic thienopyrimidine derivative with a fluorine-substituted aromatic amine at the N4 position and a methyl group at the C2 position. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3S.ClH/c1-10-19-16(21-12-8-6-11(18)7-9-12)15-13-4-2-3-5-14(13)22-17(15)20-10;/h6-9H,2-5H2,1H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWSKQREADBYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves several key reactions:

  • Gewald Reaction : This reaction forms the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold.
  • Petasis Reaction : Utilized for the final assembly of the compound by reacting substituted aromatic boronic acids with aldehydes.

The structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the synthesized compounds .

2.1 Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds related to this compound.

  • In Vitro Evaluation : The compound exhibited significant activity against Plasmodium falciparum, with IC50 values ranging from 0.74 to 6.4 μM. Notably, derivatives such as F4 and F16 showed IC50 values of 0.75 μM and 0.74 μM respectively against chloroquine-resistant strains .
CompoundIC50 (μM)Activity Type
F40.75Antimalarial
F160.74Antimalarial

2.2 Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cytotoxicity Assays : In studies involving human lung (A549) and cervical (HeLa) cancer cell lines, several derivatives demonstrated non-cytotoxicity with significant selectivity indices .
Cell LineCompoundIC50 (nM)Selectivity Index
A549F3<40High
HeLaF16<40High

2.3 Anti-inflammatory Activity

In addition to antimalarial and anticancer activities, some derivatives have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production and inflammatory cytokines in RAW264.7 macrophage cells .

The biological activity of this compound is attributed to its ability to interfere with cellular pathways:

  • Microtubule Depolymerization : Certain derivatives have been shown to induce microtubule depolymerization at low concentrations (EC50 values around 19 nM), which is crucial for their anticancer activity .

4. Case Studies

Several case studies illustrate the efficacy of this compound in various biological contexts:

  • Antimalarial Study : A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against P. falciparum. Compounds were characterized for their low toxicity and high selectivity towards malaria-infected cells .
  • Cytotoxicity in Cancer Cells : Another investigation revealed that specific derivatives effectively inhibited cancer cell proliferation while sparing normal cells .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the N4-aryl group and the core thienopyrimidine scaffold significantly influence melting points, solubility, and reactivity:

Compound Name Substituents (N4 Position) Core Modifications Melting Point (°C) Key Spectral Data (¹H NMR, IR)
Target Compound (Hydrochloride) 4-Fluorophenyl 2-Methyl N/A (HCl salt) Not reported
N-(4-Methoxyphenyl)-N,2-dimethyl analogue (8) 4-Methoxyphenyl, N4-CH₃ None 198–199.6 δ 3.72 (-OCH₃), 3.42 (N4-CH₃)
N-(4-Methylthiophenyl)-2-methyl analogue (11) 4-Methylthiophenyl None 189–191 δ 2.41 (-SCH₃)
N-(4-Methoxyphenyl)-7-methyl analogue (5c) 4-Methoxyphenyl 7-Methyl 140–142 IR: 3450 cm⁻¹ (NH), 1606 cm⁻¹ (C=C)
Morpholine-substituted analogue (9d) Morpholinyl None N/A ¹H NMR: δ 3.41 (N4-CH₃)
  • Fluorine vs.
  • Methyl Positioning : The 2-methyl group in the target compound may reduce rotational flexibility, improving binding affinity compared to the 7-methyl isomer (5c), which has a lower melting point (140–142°C vs. 189–199°C) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s thieno[2,3-d]pyrimidine core is typically synthesized via multi-step protocols. A common approach involves coupling a substituted thienopyrimidine intermediate (e.g., 4-aminothieno[2,3-d]pyrimidine) with 4-fluoroaniline under Buchwald-Hartwig or Ullmann coupling conditions. For example, describes using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF to facilitate amide bond formation in analogous structures, achieving ~75% yield after flash chromatography. Optimization may include varying catalysts (e.g., Pd-based for cross-coupling), solvent polarity, and temperature gradients to minimize side reactions . Post-synthesis, purity can be enhanced via recrystallization in ethanol/water or HPLC (C18 columns, acetonitrile/water gradient) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the tetrahydrobenzo ring (δ 1.5–2.5 ppm for CH₂ groups), aromatic protons (δ 6.5–8.0 ppm for fluorophenyl), and pyrimidine NH (δ ~9.7 ppm, exchangeable). highlights IR for NH stretching (~3450 cm⁻¹) and C=N/C=C vibrations (1443–1606 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl from the hydrochloride salt).
  • X-ray Crystallography : Resolve intramolecular interactions, such as hydrogen bonding between the pyrimidine NH and adjacent heteroatoms, as seen in structurally related compounds () .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions (e.g., biological assays)?

  • Methodological Answer :

  • Solubility : Screen solvents (DMSO for stock solutions; PBS for aqueous dilution) using UV-Vis spectroscopy or nephelometry.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH (e.g., citrate buffer for acidic stability) if hydrolytic degradation is observed in the tetrahydrobenzo ring .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in kinase inhibition or antimicrobial studies?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or methoxyphenyl) and compare bioactivity. demonstrates how substituent polarity impacts target binding in thienopyridine derivatives .
  • Biological Assays : Pair enzymatic assays (e.g., kinase inhibition IC₅₀) with cellular models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity. Use SPR (surface plasmon resonance) for binding kinetics .

Q. How can computational modeling (e.g., molecular docking, MD simulations) guide the optimization of this compound’s binding affinity?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR or CDK2). Focus on the fluorophenyl group’s role in hydrophobic pockets and hydrogen bonding with the pyrimidine NH .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability of the tetrahydrobenzo ring in aqueous vs. lipid environments .

Q. What experimental approaches resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis), metabolic stability (microsomal assays), and bioavailability. Adjust formulations (e.g., PEGylation) if poor solubility limits in vivo efficacy .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, highlights oxidation of trifluoromethyl groups as a common metabolic pathway in related compounds .

Q. How can researchers address discrepancies in crystallographic data caused by polymorphism or solvent effects?

  • Methodological Answer :

  • Polymorph Screening : Crystallize under varied conditions (e.g., acetone vs. ethyl acetate) and compare unit cell parameters via XRD. shows how solvent choice influences dihedral angles and hydrogen-bonding networks .
  • DFT Calculations : Compare experimental vs. computed (B3LYP/6-31G*) torsional angles to validate conformational preferences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.